molecular formula C10H13BClNO3 B1407383 2-Chloro-4-(morpholino)phenylboronic acid CAS No. 2225181-64-4

2-Chloro-4-(morpholino)phenylboronic acid

Cat. No. B1407383
M. Wt: 241.48 g/mol
InChI Key: NZHYQLUYOAZSAH-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholino)phenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are generally stable and easy to handle, making them important to organic synthesis . This specific compound, 2-Chloro-4-(morpholino)phenylboronic acid, is a white to yellow powder .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(morpholino)phenylboronic acid is C10H14BNO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar .


Chemical Reactions Analysis

Boronic acids, including 2-Chloro-4-(morpholino)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

2-Chloro-4-(morpholino)phenylboronic acid is a solid compound . Like other boronic acids, it is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Crystal Structures

  • The derivative of 2-Chloro-4-(morpholino)phenylboronic acid has been synthesized and used in the study of its crystal structure and biological effects as a molluscicidal agent (Duan et al., 2014).

Oncology Research

  • Benzoxaborole derivatives, closely related to phenylboronic acids, demonstrated significant antiproliferative and proapoptotic activities in ovarian cancer cells, suggesting the potential use of related compounds in cancer treatment (Psurski et al., 2018).

Pharmaceutical Properties

  • Functionalized dibenzothiophenes, synthesized via Suzuki coupling involving phenylboronic acids and morpholine derivatives, were evaluated as inhibitors of DNA-dependent protein kinase, indicating potential pharmaceutical applications (Rodríguez-Arístegui et al., 2011).

Antitumor Activity

  • Compounds related to 2-Chloro-4-(morpholino)phenylboronic acid have shown inhibitory effects against the proliferation of cancer cell lines, suggesting their use in antitumor research (Ji et al., 2018).

Chemistry and Material Science

  • Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showcasing the compound's utility in material science applications (Levi et al., 2016).

Suzuki Cross-Coupling Reactions

  • Suzuki cross-coupling reactions involving phenylboronic acids and related compounds have been extensively studied, indicating the importance of these reactions in organic chemistry (Friesen & Trimble, 2004).

Safety And Hazards

Boronic acids, including 2-Chloro-4-(morpholino)phenylboronic acid, can be harmful if swallowed . They should be handled with care, avoiding ingestion and contact with the skin and eyes .

Future Directions

Boronic acids are a focus of ongoing research due to their utility in organic synthesis . Future directions may include the development of new boronic acid reagents and the exploration of new reactions involving boronic acids .

properties

IUPAC Name

(2-chloro-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYQLUYOAZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(morpholino)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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